Imazapic: A Technical Guide to its Chemical Structure and Properties
Imazapic: A Technical Guide to its Chemical Structure and Properties
Introduction
Imazapic is a selective, systemic herbicide widely utilized in agriculture and land management for the control of a broad spectrum of annual and perennial grasses and broadleaf weeds.[1][2] As a member of the imidazolinone family of herbicides, its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2][3] This guide provides a comprehensive technical overview of the chemical structure and physicochemical properties of Imazapic, intended for researchers, scientists, and professionals in drug development and environmental science.
Chemical Identity and Structure
Imazapic is chemically known as (RS)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methylnicotinic acid.[3] Its molecular structure consists of a pyridine ring substituted with a methyl group and a carboxylic acid group, linked to an imidazolinone ring. The imidazolinone ring contains a chiral center, resulting in two enantiomers.[4]
Key Identifiers:
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IUPAC Name: 5-methyl-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid[1][5]
Structural Diagram
The chemical structure of Imazapic is depicted below. The core structure features the imidazolinone and pyridine moieties, with the chiral center located at the C4 position of the imidazolinone ring.
Caption: Chemical structure of Imazapic.
Physicochemical Properties
The physicochemical properties of Imazapic are crucial for understanding its environmental fate, biological activity, and formulation development. These properties are summarized in the table below.
| Property | Value | Source |
| Appearance | Off-white to tan powder | |
| Odor | Odorless | |
| Melting Point | 204-206 °C | |
| Water Solubility | 2230 mg/L (at 20°C, pH 7) | [4] |
| Solubility in Organic Solvents | Acetone: 18.9 mg/mL (at 25°C) | |
| Dichloromethane: 89.2 mg/mL | [8] | |
| Methanol: 50.9 mg/mL | [8] | |
| Hexane: 0.0084 mg/mL | [8] | |
| Vapor Pressure | 7.7 x 10⁻¹² mm Hg (estimated) | |
| Octanol-Water Partition Coefficient (log Kow) | 0.393 (at pH 4, 5, 6) | |
| Dissociation Constants (pKa) | pKa1 = 2.0, pKa2 = 3.3, pKa3 = 11.1 | |
| Stability | Stable for ≥ 24 months at 25°C |
Interpretation of Physicochemical Properties
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High Water Solubility: Imazapic's relatively high water solubility contributes to its mobility in soil and potential for leaching into groundwater.[4]
-
Low Vapor Pressure: The very low vapor pressure indicates that Imazapic is not expected to volatilize significantly from soil or water surfaces.[5]
-
pKa Values: With three pKa values, Imazapic's ionization state is highly dependent on the environmental pH. In most environmental and biological systems (pH 5-9), it will exist predominantly in its anionic form. This anionic nature generally leads to weaker adsorption to soil particles, which are often negatively charged.
-
Log Kow: The low log Kow value suggests a low potential for bioaccumulation in organisms.[2][5]
Mechanism of Action
As an imidazolinone herbicide, Imazapic's primary mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2][3] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[2][9]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Imazapic.
Caption: Inhibition of AHAS by Imazapic.
The inhibition of AHAS by Imazapic leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[2] This mode of action is specific to plants and some microorganisms, as animals obtain these amino acids through their diet and lack the AHAS enzyme.[3]
Synthesis and Formulation
Synthesis
The synthesis of Imazapic is a multi-step process that involves the construction of the imidazolinone and pyridine rings, followed by their coupling.[4] A general synthetic pathway involves the reaction of a substituted pyridine derivative with an appropriately substituted imidazolinone precursor. The final product is typically purified to meet technical-grade specifications.
Formulations
Imazapic is commercially available in various formulations, including soluble concentrates (SL) and water-dispersible granules (DG).[2][10] These formulations are designed to improve handling, mixing, and application efficacy. Adjuvants, such as surfactants, are often recommended to enhance the uptake and activity of the herbicide.[11]
Environmental Fate and Ecotoxicology
Environmental Fate
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Soil: The persistence of Imazapic in soil can vary depending on environmental conditions, with a reported half-life of around 120 days.[1] The primary degradation pathway in soil is microbial activity.[2] Its mobility in soil is influenced by soil pH, organic matter content, and clay content.[2]
-
Water: Imazapic is stable to hydrolysis in water but is susceptible to photolysis, with a rapid degradation in the presence of sunlight.[2] Due to its water solubility, there is a potential for movement into surface water through runoff.[12]
-
Air: Due to its low vapor pressure, Imazapic is not expected to be a significant air contaminant.[5]
Ecotoxicology
Imazapic is considered to have low toxicity to mammals, birds, and bees.[2] However, it can be harmful to aquatic life, and care should be taken to prevent contamination of water bodies.[1][4]
Analytical Methodologies
The analysis of Imazapic residues in environmental and biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.
Experimental Protocol: Extraction and Analysis of Imazapic from Soil
This protocol outlines a general procedure for the extraction and analysis of Imazapic from soil samples.
1. Sample Preparation: a. Air-dry the soil sample and sieve to remove large debris. b. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
2. Extraction: a. Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile/water mixture with pH adjustment). b. Vortex the sample for 1 minute and then sonicate for 15 minutes. c. Centrifuge the sample at 4000 rpm for 10 minutes. d. Collect the supernatant. e. Repeat the extraction process on the soil pellet and combine the supernatants.
3. Clean-up (if necessary): a. The combined extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
4. Analysis by LC-MS/MS: a. Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase. b. Inject an aliquot into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. c. Use a suitable C18 column for chromatographic separation. d. The mass spectrometer should be operated in negative ion mode, monitoring for the specific precursor and product ions of Imazapic.
Workflow Diagram
Caption: Analytical workflow for Imazapic in soil.
Conclusion
Imazapic is an effective imidazolinone herbicide with a well-defined chemical structure and a specific mode of action. Its physicochemical properties, particularly its high water solubility and pH-dependent behavior, are key determinants of its environmental fate and efficacy. A thorough understanding of these technical aspects is essential for its responsible and effective use in weed management programs, as well as for conducting environmental risk assessments and developing accurate analytical methods.
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Imazapic - MedChem Express - Cambridge Bioscience. (n.d.). Retrieved from [Link]
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imazapic 3-pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl] - The Good Scents Company. (n.d.). Retrieved from [Link]
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The chemical structure of imazapic | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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